molecular formula C17H14N2O2S B2933964 N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 298194-37-3

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2933964
CAS No.: 298194-37-3
M. Wt: 310.37
InChI Key: GHTRLJPWZHXSEP-UHFFFAOYSA-N
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Description

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazole is a versatile heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its potential biological activities and has been the subject of various scientific studies due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-phenoxyphenyl isothiocyanate with 2-aminothiazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile . The resulting product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interfere with cell signaling pathways, resulting in antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of the phenoxyphenyl and thiazole moieties, which contribute to its diverse biological activities. The presence of the phenoxy group enhances its lipophilicity, allowing better interaction with biological membranes, while the thiazole ring provides multiple reactive sites for chemical modifications .

Properties

IUPAC Name

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-12(20)18-17-19-16(11-22-17)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTRLJPWZHXSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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